3-(Dec-3-ene-1,5-diyn-1-yl)pyridine
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Overview
Description
3-(Dec-3-ene-1,5-diyn-1-yl)pyridine is a chemical compound characterized by a pyridine ring substituted with a dec-3-ene-1,5-diyn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)pyridine typically involves the coupling of a pyridine derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(Dec-3-ene-1,5-diyn-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenated products with reduced alkyne groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(Dec-3-ene-1,5-diyn-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
- 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine
- 3-(Dec-3-ene-1,5-diyn-1-yl)pyridazine
- Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene
Comparison: 3-(Dec-3-ene-1,5-diyn-1-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to its analogs, such as 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine, the position of the substituent can significantly influence the compound’s reactivity and interaction with biological targets. The presence of the alkyne groups also differentiates it from other pyridine derivatives, providing opportunities for unique chemical transformations and applications.
Properties
CAS No. |
823227-87-8 |
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Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-dec-3-en-1,5-diynylpyridine |
InChI |
InChI=1S/C15H15N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h7-8,10,12-14H,2-4H2,1H3 |
InChI Key |
MOGDXAYLWGVQOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CN=CC=C1 |
Origin of Product |
United States |
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